molecular formula C15H16N2O4 B14147868 4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one CAS No. 676522-77-3

4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one

Cat. No.: B14147868
CAS No.: 676522-77-3
M. Wt: 288.30 g/mol
InChI Key: TVVZELBMSSTPPC-UHFFFAOYSA-N
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Description

4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methylpiperidin-1-yl group and a nitro group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions.

    Nitration: The chromen-2-one intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Substitution with 4-Methylpiperidine: The final step involves the substitution of the nitro-chromen-2-one intermediate with 4-methylpiperidine. This can be achieved through nucleophilic substitution reactions using appropriate conditions, such as heating in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Oxidation: Potassium permanganate, water or acetone solvent.

    Substitution: Various nucleophiles, ethanol or other suitable solvents, heating.

Major Products Formed

    Reduction: Formation of 4-(4-methylpiperidin-1-yl)-3-amino-2H-chromen-2-one.

    Oxidation: Formation of oxidized derivatives of the piperidine ring.

    Substitution: Formation of substituted chromen-2-one derivatives with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one is unique due to its combination of the chromen-2-one core with the 4-methylpiperidin-1-yl and nitro substituents. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .

Properties

CAS No.

676522-77-3

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitrochromen-2-one

InChI

InChI=1S/C15H16N2O4/c1-10-6-8-16(9-7-10)13-11-4-2-3-5-12(11)21-15(18)14(13)17(19)20/h2-5,10H,6-9H2,1H3

InChI Key

TVVZELBMSSTPPC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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